Thp-peg24-thp

Catalog No.
S12388226
CAS No.
M.F
C59H116O26
M. Wt
1241.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thp-peg24-thp

Product Name

Thp-peg24-thp

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-cyclohexyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

Molecular Formula

C59H116O26

Molecular Weight

1241.5 g/mol

InChI

InChI=1S/C59H116O26/c1-2-6-58(7-3-1)83-56-54-81-52-50-79-48-46-77-44-42-75-40-38-73-36-34-71-32-30-69-28-26-67-24-22-65-20-18-63-16-14-61-12-10-60-11-13-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-47-49-80-51-53-82-55-57-85-59-8-4-5-9-84-59/h58-59H,1-57H2

InChI Key

OLTNEZOIIZYYEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Thp-peg24-thp is a compound that combines a tetrahydropyran moiety with polyethylene glycol, specifically a 24-unit chain of polyethylene glycol. The tetrahydropyran structure consists of a saturated six-membered ring composed of five carbon atoms and one oxygen atom, which is notable for its stability and versatility in organic synthesis. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, making it suitable for various applications in pharmaceutical and biomedical fields.

, primarily due to the functional groups present in its structure. The tetrahydropyran ring serves as a protecting group for alcohols, allowing for selective reactions without interfering with other functional groups. Common reactions involving this compound include:

  • Hydrolysis: Tetrahydropyran ethers can be hydrolyzed under acidic conditions to regenerate the parent alcohol .
  • Esterification: The hydroxyl groups on the polyethylene glycol can react with carboxylic acids to form esters, which are useful in drug formulation .
  • Alkylation: The presence of the tetrahydropyran moiety allows for alkylation reactions, facilitating the introduction of various substituents onto the molecule .

The biological activity of Thp-peg24-thp is influenced by its components. The polyethylene glycol segment is known for its biocompatibility and ability to enhance the pharmacokinetics of drugs by increasing solubility and reducing immunogenicity. The tetrahydropyran moiety can also play a role in biological interactions, particularly in drug delivery systems where stability and controlled release are essential. Research indicates that compounds with similar structures exhibit low toxicity and favorable interactions with biological membranes .

The synthesis of Thp-peg24-thp typically involves several steps:

  • Formation of Tetrahydropyranyl Ethers: Alcohols react with 3,4-dihydropyran in the presence of an acid catalyst (such as p-toluenesulfonic acid) to form tetrahydropyranyl ethers .
  • Polyethylene Glycol Coupling: The tetrahydropyranyl ether is then reacted with a suitable derivative of polyethylene glycol, often involving esterification or etherification reactions to attach the polyethylene glycol chain .
  • Purification: The final product is purified using techniques such as column chromatography or precipitation methods to isolate Thp-peg24-thp from unreacted starting materials and byproducts.

Thp-peg24-thp has several applications across various fields:

  • Drug Delivery: Its biocompatibility makes it an excellent candidate for drug delivery systems, where it can encapsulate therapeutic agents and enhance their solubility and stability.
  • Bioconjugation: It can be used to modify biomolecules (like proteins or nucleic acids) to improve their pharmacological properties or facilitate targeting specific cells or tissues.
  • Cosmetics: Due to its hydrophilic nature, it can be incorporated into cosmetic formulations for enhanced moisture retention and skin compatibility.

Studies on Thp-peg24-thp's interactions with other molecules reveal that its effectiveness in drug delivery is significantly influenced by its ability to form stable complexes with therapeutic agents. Interaction studies often focus on:

  • Solubility Enhancement: Investigating how Thp-peg24-thp improves the solubility of poorly water-soluble drugs.
  • Release Kinetics: Analyzing how the compound affects the release rates of drugs from formulations, particularly in controlled-release systems.
  • Cellular Uptake: Evaluating how well cells can internalize drug-loaded formulations containing Thp-peg24-thp.

Several compounds share similarities with Thp-peg24-thp, particularly those containing tetrahydropyran or polyethylene glycol moieties. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetrahydropyranyl EtherEther with tetrahydropyranCommonly used as a protecting group in organic synthesis
Polyethylene GlycolPolymerKnown for enhancing solubility and biocompatibility
PEGylated ProteinsProtein conjugateImproves pharmacokinetics and reduces immunogenicity
DihydropyranPrecursor to tetrahydropyranUsed in forming tetrahydropyranyl ethers

Thp-peg24-thp stands out due to its dual functionality combining both protective and hydrophilic properties, making it particularly valuable in pharmaceutical applications where both stability and solubility are critical. Its unique structure allows for versatile modifications that enhance its applicability across various fields.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

26

Exact Mass

1240.77548380 g/mol

Monoisotopic Mass

1240.77548380 g/mol

Heavy Atom Count

85

Dates

Modify: 2024-08-09

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